An In-depth Technical Guide on 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide on 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds.[1] This guide delves into the chemical identity, potential physicochemical properties, and a proposed synthetic pathway for the novel compound, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine. While specific experimental data for this molecule is not publicly available, this document provides a comprehensive, experience-driven framework for its synthesis, characterization, and potential applications. By leveraging established principles and data from analogous structures, this guide serves as a foundational resource for researchers embarking on the exploration of this and similar novel chemical entities.
Chemical Structure and Rationale for Interest
The molecular architecture of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine combines several key features that make it a compelling scaffold for drug discovery. The saturated five-membered pyrrolidine ring offers a three-dimensional geometry that can effectively probe the pharmacophore space of biological targets.[2] The secondary amine of the pyrrolidine provides a crucial point for hydrogen bonding or further substitution.[3]
The phenoxy-methyl linker introduces a degree of flexibility, while the 4-bromo-3-methyl substitution on the phenyl ring provides opportunities for halogen bonding and hydrophobic interactions, which can significantly influence binding affinity and selectivity.
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IUPAC Name: 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine
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Molecular Formula: C₁₂H₁₆BrNO
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Molecular Weight: 270.17 g/mol
Caption: Chemical structure of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict the general physicochemical properties of this compound based on its structure. These predictions are crucial for designing initial experiments, such as solubility and formulation studies.
| Property | Predicted Value/Range | Rationale |
| Physical State | Solid | The molecular weight and potential for intermolecular interactions suggest a solid state at room temperature. |
| Boiling Point | > 300 °C | The presence of the polar amine and the overall molecular size would lead to a high boiling point. |
| Melting Point | 100 - 150 °C | This is a broad estimate; the actual melting point will depend on crystal packing. |
| Aqueous Solubility | Low to moderate | The pyrrolidine nitrogen can be protonated, which would increase water solubility. However, the brominated phenyl group is hydrophobic. Solubility will be pH-dependent. |
| pKa (Conjugate Acid) | 9 - 11 | Typical range for a secondary amine in a pyrrolidine ring.[4] |
| LogP | 2.5 - 3.5 | The hydrophobic bromo-methyl-phenyl group will contribute to a higher LogP, indicating good membrane permeability. |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine can be approached through a convergent synthesis strategy. The following is a proposed, robust synthetic route.
Caption: Proposed synthetic workflow for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.
Step-by-Step Experimental Protocol:
Part A: Activation of the Pyrrolidine Synthon
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Dissolution: Dissolve Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Base Addition: Cool the solution to 0 °C and add triethylamine (1.2 eq).
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Activation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
Part B: Williamson Ether Synthesis
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Reactant Combination: In a round-bottom flask, combine 4-bromo-3-methylphenol (1.0 eq), the tosylated intermediate from Part A (1.1 eq), and potassium carbonate (2.0 eq) in acetone.
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Reaction: Reflux the mixture for 16-24 hours, monitoring by TLC.
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Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with 1 M NaOH and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected product.
Part C: Deprotection
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Acidic Cleavage: Dissolve the Boc-protected product from Part B in DCM and add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
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Reaction: Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
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Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. The final product can be further purified by recrystallization or column chromatography.
Structural and Purity Analysis
The identity and purity of the synthesized compound must be rigorously confirmed.
Standard Characterization Workflow:
Caption: Workflow for the characterization of the synthesized compound.
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¹H and ¹³C NMR: Will confirm the connectivity of atoms and the overall structure.
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FT-IR: Will show characteristic peaks for the N-H bond of the secondary amine, C-O ether linkage, and aromatic C-H bonds.
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Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
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HPLC: Will be used to assess the purity of the final compound.
Potential Biological Applications and Future Directions
The structural motifs within 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine suggest several potential avenues for biological investigation. The pyrrolidine scaffold is a key component in drugs targeting the central nervous system, and as such, derivatives could be explored as modulators of neurotransmitter receptors or transporters.[5] The substituted phenol moiety is present in various enzyme inhibitors, suggesting potential applications in oncology or inflammatory diseases.[6]
Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include:
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Varying the substitution pattern on the phenyl ring.
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Altering the linker between the two ring systems.
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Substituting the nitrogen of the pyrrolidine ring.
References
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Hoegenauer, K., et al. (2016). Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Al-Sultani, A. A. J., & Al-Juboori, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series.
- Singh, A., et al. (2014). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
